(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic small molecule featuring a piperidine core substituted with a 3-chloropyridinyloxy group and a 4-morpholinophenyl methanone moiety. Its design combines a nitrogen-rich heterocyclic framework with electron-withdrawing (chloropyridine) and electron-donating (morpholine) groups, which may influence solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-19-14-23-8-7-20(19)28-18-2-1-9-25(15-18)21(26)16-3-5-17(6-4-16)24-10-12-27-13-11-24/h3-8,14,18H,1-2,9-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSZFYDRLJATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone are complex and involve multiple steps. Typically, the synthesis begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study molecular interactions and biological processes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a valuable tool for studying cellular mechanisms and developing new therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing core structural motifs:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Pyrrolo-pyridine derivatives often exhibit stronger kinase inhibition due to planar aromaticity and improved π-π stacking with ATP-binding pockets .
In contrast, the 3-chloroaniline substituent in enhances hydrogen-bonding interactions with kinase catalytic domains.
However, the absence of an aromatic fused-ring system (e.g., pyrrolo-pyridine) may reduce potency compared to , which demonstrated IC₅₀ values of <100 nM in kinase assays .
Physicochemical Properties: The morpholinophenyl moiety likely improves aqueous solubility compared to purely lipophilic analogs. Computational models (e.g., LogP predictions) estimate a moderate LogP (~2.8) for the target compound, balancing membrane permeability and solubility.
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, also known by its chemical identifiers, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C19H18ClN2O3
- Molecular Weight : 414.8 g/mol
- CAS Number : 2034472-22-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various pathways. Notably, compounds with similar structures often exhibit inhibitory effects on proteases and other enzymes critical for viral replication and inflammatory responses.
Biological Activity Overview
The compound has shown promising results in the following areas:
- Antiviral Activity :
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Case Study 1: SARS-CoV Inhibition
A series of chloropyridinyl esters were tested for their ability to inhibit SARS-CoV protease. One derivative exhibited an IC50 value of 250 nM, demonstrating effective inhibition comparable to standard antiviral agents like remdesivir . This study emphasizes the potential of this compound as a lead compound for antiviral drug development.
Case Study 2: Enzyme Activity Modulation
In another investigation, various derivatives were synthesized and evaluated for their enzyme inhibitory properties. The introduction of methyl groups at specific positions on the aromatic ring significantly improved enzyme activity, suggesting that structural modifications can optimize biological efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
